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Compound of Interest

Compound Name: 3-Phenyl-acrylic acid, butyl ester

CAS No.: 538-65-8

Cat. No.: B1668120 Get Quote

Executive Summary
Butyl cinnamate (CAS 538-65-8) is a lipophilic ester widely utilized as a flavorant, fragrance

ingredient, and pharmaceutical intermediate.[1] Its utility in drug delivery systems—particularly

in topical and transdermal formulations—is governed by its physicochemical behavior in

varying solvent environments.

This guide provides a comprehensive technical analysis of the solubility thermodynamics and

degradation kinetics of butyl cinnamate. As a Senior Application Scientist, I have structured this

document to move beyond static data, offering self-validating experimental protocols and

mechanistic insights required for robust formulation development. Key findings indicate that

butyl cinnamate exhibits a classic lipophilic profile (LogP ~3.9) with stability primarily

compromised by pH-dependent hydrolysis and photo-isomerization.

Physicochemical Characterization
Understanding the molecular baseline is critical before assessing solvent interactions. Butyl

cinnamate consists of a cinnamic acid moiety esterified with n-butanol. The

-unsaturation provides a chromophore for UV detection but also introduces susceptibility to
isomerization and oxidation.

Table 1: Core Physicochemical Properties
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Property Value Relevance to Formulation

Molecular Formula
MW 204.26 g/mol ; suitable for

skin permeation.

LogP (Octanol/Water) 3.83 – 3.93
Highly lipophilic; partitions into

lipid bilayers/oils.

Water Solubility < 20 mg/L (Est.)*

Practically insoluble in

aqueous buffers; requires

surfactant/cosolvent.

Boiling Point ~280°C
Thermally stable under

standard processing.

pKa N/A (Non-ionizable)
Solubility is pH-independent,

but stability is pH-dependent.

Appearance Colorless oily liquid
Easy to handle in liquid

formulations.

*Note: Some databases report higher values (e.g., 5000 mg/L), which likely contradict the LogP

of ~3.9. Experimental verification via the protocol below is mandatory.

Solubility Profiling in Different Solvents
Theoretical Framework
Solubility for butyl cinnamate follows the "like dissolves like" principle, best modeled by Hansen

Solubility Parameters (HSP). The molecule has significant dispersion (

) and polar (

) forces but low hydrogen bonding capacity (

). Consequently, it shows high affinity for non-polar and aprotic polar solvents, and poor affinity
for protic solvents like water and glycerol.

Solvent Compatibility Matrix
Based on polarity indices and experimental precedence for cinnamate esters:

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1668120?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Solvent Class Specific Solvent Predicted Solubility Mechanistic Insight

Aqueous Water (pH 7) Insoluble (<0.01%)

High hydrophobic

effect; high interfacial

tension.

Alcohols Ethanol (96%) Miscible

Ethyl chain interacts

with butyl group; OH

group tolerated.

Alcohols Propylene Glycol Soluble

Moderate solubility;

viscosity may limit

dissolution rate.

Aprotic Polar DMSO Miscible

Dipole-dipole

interactions stabilize

the ester.

Lipids/Oils MCT Oil / Miglyol Miscible

Ideal solvent; Van der

Waals forces

dominate.

Non-Polar Hexane / Heptane Miscible

Excellent solvency;

used for

extraction/cleaning.

Protocol: Saturation Shake-Flask Method
To determine precise solubility values (S), do not rely on literature estimates. Use this standard

operating procedure (SOP).

Workflow Diagram (Graphviz):

Figure 1: Saturation Shake-Flask Solubility Determination Workflow
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Step-by-Step Procedure:

Preparation: Add excess butyl cinnamate (approx. 2 mL) to 10 mL of the target solvent in a

glass vial.

Equilibration: Agitate at constant temperature (e.g., 25°C or 37°C) for 48 hours. Tip: Visual

presence of undissolved oil droplets confirms saturation.

Separation: Centrifuge at 10,000 rpm for 10 mins or filter through a 0.45 µm PTFE filter

(hydrophobic filter prevents water lock).

Quantification: Dilute the filtrate with Acetonitrile (ACN) and analyze via HPLC (Method

described in Section 5).

Stability Assessment
Degradation Pathways
The stability of butyl cinnamate is threatened by three primary mechanisms:

Hydrolysis: Cleavage of the ester bond to form Cinnamic Acid and n-Butanol. This is

catalyzed by H+ (acid) and OH- (base).

Isomerization: UV light causes the trans-isomer (stable) to convert to the cis-isomer.

Oxidation: The alkene double bond can undergo oxidative cleavage or epoxidation under

extreme stress (peroxides/high heat), though this is rare in standard storage.

Degradation Pathway Diagram (Graphviz):
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Figure 2: Primary Degradation Pathways of Butyl Cinnamate
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Stability Testing Protocol (Forced Degradation)
To validate shelf-life, perform stress testing under these conditions:

Stress Type Condition Sampling Points Expected Outcome

Acid Hydrolysis 0.1 N HCl, 60°C 0, 4, 8, 24 hrs
Slow degradation to

Cinnamic Acid.

Base Hydrolysis 0.1 N NaOH, 60°C 0, 1, 2, 4 hrs
Rapid degradation

(Ester saponification).

Oxidation
3%

, RT
0, 24, 48 hrs

Potential peak at

lower RT

(Benzaldehyde).

Photostability UV Light (ICH Q1B) 0, 24 hrs

Appearance of cis-

isomer peak (close

elution to trans).

Analytical Methodologies (HPLC)
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Precise quantification requires a validated HPLC method capable of separating the parent

compound from its hydrolytic degradants (Cinnamic Acid).

Method Parameters:

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.

Mobile Phase:

A: Water + 0.1% Phosphoric Acid (suppresses ionization of Cinnamic Acid, sharpening the

peak).

B: Acetonitrile (ACN).

Gradient: 50% B to 90% B over 10 mins. (Butyl cinnamate is non-polar and elutes late;

Cinnamic acid elutes early).

Flow Rate: 1.0 mL/min.[2][3]

Detection: UV @ 275 nm (Max absorption of cinnamyl system).

Injection Volume: 10 µL.

Self-Validation Check:

Resolution (Rs): Ensure Rs > 2.0 between Cinnamic Acid (degradant) and Butyl Cinnamate.

Linearity:

in the range of 10 – 500 µg/mL.

Implications for Formulation
Emulsions: Due to high LogP, butyl cinnamate resides in the oil phase. However, interfacial

hydrolysis is a risk. Recommendation: Buffer the aqueous phase to pH 5.0–6.0 (maximum

ester stability) and use non-ionic surfactants to shield the interface.

Transdermal: It acts as a permeation enhancer. Formulation in ethanolic gels is viable, but

evaporation of ethanol may lead to phase separation (crystallization or oiling out) if the
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residual solvent capacity is exceeded.

Storage: Must be stored in amber glass (UV protection) to prevent cis-isomerization, which

may alter scent profile or biological activity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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